3-(cyclopent-3-en-1-yl)-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-cyclopent-3-en-1-yl-4-(2-methylpropyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)7-14-10(12-13-11(14)15)9-5-3-4-6-9/h3-4,8-9H,5-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZSPENIHLCJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=O)C2CC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Insights :
- Isobutyl (2-methylpropyl) at position 4 may increase lipophilicity, improving membrane permeability relative to polar substituents like benzylidenamino or methoxy groups .
Acidic Properties and pKa Values
The acidic nature of triazol-5-ones arises from the NH proton in the triazole ring. Substituents and solvents significantly affect pKa:
Key Insights :
- Electron-donating groups (e.g., cyclopentenyl, isobutyl) likely increase pKa compared to electron-withdrawing groups (e.g., nitro), making the target compound less acidic .
- Solvents like acetonitrile and tert-butyl alcohol stabilize deprotonation differently, with polar aprotic solvents lowering pKa .
Antioxidant Activities
Antioxidant efficacy is evaluated via reducing power, free radical scavenging (DPPH), and metal chelation:
Key Insights :
- The target compound’s lack of phenolic or chelating groups (e.g., –OH, –COOH) likely limits its antioxidant capacity compared to derivatives with benzylidenamino or morpholinyl substituents .
- Bulky substituents like cyclopentenyl may sterically hinder radical scavenging interactions .
Computational and Spectroscopic Analyses
Theoretical studies (B3LYP/HF methods) and NMR/X-ray crystallography provide structural insights:
Key Insights :
- Isobutyl’s steric bulk could distort the triazole ring geometry, affecting binding interactions .
Q & A
Q. What are the optimal synthetic strategies for preparing 3-(cyclopent-3-en-1-yl)-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can purity be ensured?
The synthesis of triazolone derivatives typically involves cyclocondensation reactions between hydrazides and carbonyl precursors. Key factors include:
- Reaction conditions : Temperature (e.g., 80–120°C), solvent choice (polar aprotic solvents like DMF or ethanol), and reaction time (12–24 hours) to maximize yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
- Analytical validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to verify purity (>95%) .
Q. How can the reactivity of the triazolone core and substituents be systematically characterized?
The compound’s reactivity is influenced by its electron-deficient triazolone ring and hydrophobic substituents (cyclopentenyl and isobutyl groups). Methodological approaches include:
- Electrophilic substitution : Assess reactivity via halogenation or nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) .
- Redox behavior : Cyclic voltammetry to determine oxidation/reduction potentials in acetonitrile (0.1 M TBAPF₆ electrolyte) .
- Acidity studies : Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to measure pKa values (Table 1) .
Table 1 : Example pKa values for triazolone derivatives in different solvents
| Solvent | pKa Range |
|---|---|
| Isopropyl alcohol | 8.2–9.6 |
| tert-Butyl alcohol | 7.8–9.3 |
| Acetone | 9.1–10.5 |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reaction mechanisms of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) basis set) can:
- Predict molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .
- Simulate reaction pathways (e.g., cyclocondensation) using transition-state optimization and intrinsic reaction coordinate (IRC) analysis .
- Validate experimental spectroscopic data (IR, UV-Vis) via theoretical vibrational frequencies and electronic excitations .
Q. What strategies resolve contradictions in reported pKa values for triazolone derivatives across studies?
Discrepancies in pKa values arise from solvent polarity, substituent effects, and titration protocols. To address this:
Q. How can crystallographic tools (e.g., SHELX) resolve structural ambiguities in triazolone derivatives?
Single-crystal X-ray diffraction (SXRD) using SHELXL/SHELXS software enables:
Q. What in vitro assays are suitable for hypothesizing biological mechanisms of this compound?
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR-TK) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Receptor binding : Radioligand displacement studies (e.g., ³H-labeled ligands for GPCR targets) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
